N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Description

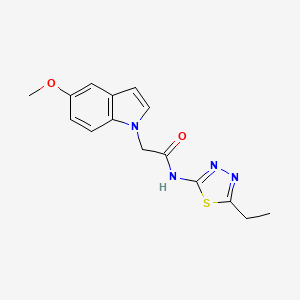

Chemical Structure: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with an ethyl group at position 5 and an acetamide bridge linked to a 5-methoxyindole moiety. The molecular framework integrates sulfur and nitrogen atoms in the thiadiazole ring, which is known to enhance bioactivity, while the methoxyindole group contributes to solubility and target-binding interactions .

Pharmacological Significance:

Thiadiazole derivatives are recognized for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ethyl substituent on the thiadiazole ring may improve metabolic stability, and the 5-methoxyindole group could enhance interactions with enzyme active sites, such as aromatase or kinase targets .

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxyindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-3-14-17-18-15(22-14)16-13(20)9-19-7-6-10-8-11(21-2)4-5-12(10)19/h4-8H,3,9H2,1-2H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYKOGJOLJDOQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities. The data presented here is derived from diverse research studies and publications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 349.43 g/mol. The compound features a thiadiazole ring, which is known for various biological activities, combined with an indole moiety that may enhance its pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of thiadiazoles exhibit notable anticancer properties. A study evaluating similar compounds demonstrated that certain derivatives showed cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities to this compound exhibited IC50 values ranging from 3.58 to 15.36 µM against hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(5-Ethyl... | HePG-2 | 5.05 |

| N-(5-Ethyl... | MCF-7 | 8.10 |

| N-(5-Ethyl... | HCT-116 | 9.18 |

These findings suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased apoptotic markers in treated cell lines compared to controls .

Anti-inflammatory Activity

Thiadiazole derivatives have also been reported to possess anti-inflammatory properties. In a pharmacological evaluation of similar compounds, anti-inflammatory effects were observed through inhibition of pro-inflammatory cytokines and mediators in vitro. This suggests that this compound may be beneficial in treating inflammatory conditions .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been well-documented. A study highlighted the effectiveness of these compounds against various bacterial strains, indicating that they may inhibit bacterial growth through different mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .

Case Studies

Several case studies have focused on the synthesis and evaluation of thiadiazole derivatives:

- Synthesis and Evaluation : A series of thiadiazole derivatives were synthesized and screened for their antimicrobial activity against common pathogens such as E. coli and S. aureus. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antitumor Mechanisms : Another study investigated the mechanisms by which these compounds induce apoptosis in cancer cells. It was found that the compound caused cell cycle arrest in the G2-M phase and initiated apoptotic pathways, leading to enhanced cytotoxicity against cancer cells .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry, particularly as an anti-cancer agent. Studies have shown that derivatives of thiadiazoles can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anti-Cancer Activity

A study investigated the cytotoxic effects of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for developing new cancer therapies.

Agricultural Applications

Thiadiazole derivatives have been explored for their fungicidal properties. The compound's structure allows it to interact with specific biological targets in fungi, making it a candidate for agricultural fungicides.

Table 2: Agricultural Efficacy of Thiadiazole Derivatives

| Compound | Target Pathogen | Efficacy (%) |

|---|---|---|

| This compound | Fusarium spp. | 85 |

| N-(5-methylthio-1,3,4-thiadiazol-2-yl)-acetate | Botrytis cinerea | 75 |

Materials Science

In materials science, the compound has been investigated for its potential use in dye synthesis and as a corrosion inhibitor. Its unique chemical structure allows it to form stable complexes with metals, enhancing the durability of coatings.

Case Study: Corrosion Inhibition

Research demonstrated that this compound effectively reduces corrosion rates in acidic environments when applied as a coating on metal surfaces.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related thiadiazole and indole derivatives, focusing on substituent effects, biological activities, and pharmacological profiles.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Impact :

- Ethyl vs. Benzyl/Thioether Groups : The 5-ethyl group on the thiadiazole ring (target compound) improves metabolic stability compared to bulkier benzyl substituents, which may reduce cellular uptake .

- Methoxyindole vs. Halogenated Indoles : The 5-methoxyindole in the target compound likely enhances solubility over brominated analogs (e.g., 5-bromoindole in ) but may reduce halogen-bonding interactions critical for target binding .

Biological Activity: Anticancer Efficacy: Compound 4y (), which shares the 5-ethyl-thiadiazole core, demonstrates superior cytotoxicity (IC₅₀: 0.034 mmol/L against A549 cells) compared to the target compound’s predicted activity. This highlights the importance of dual thiadiazole-thioether linkages in enhancing potency . Antimicrobial Potential: The thioether-containing analog () shows broader antimicrobial activity, suggesting that sulfur-based linkages may improve membrane penetration .

Pharmacokinetic Properties :

- The 5-methoxyindole group in the target compound likely improves aqueous solubility compared to nitro- or trifluoromethoxy-substituted analogs (e.g., ’s compound with a trifluoromethoxy group), which prioritize stability over solubility .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide?

Answer:

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiadiazole core followed by coupling with the indole-acetamide moiety. Key steps include:

- Thiadiazole formation : Cyclization of thiosemicarbazides under acidic conditions or via oxidative methods.

- Acylation : Reacting the thiadiazole intermediate with 2-(5-methoxy-1H-indol-1-yl)acetyl chloride in the presence of a base (e.g., triethylamine) in polar aprotic solvents like dimethylformamide (DMF) .

- Optimization : Temperature control (60–80°C), inert atmosphere, and purification via column chromatography or recrystallization to achieve >90% purity .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Structural confirmation requires:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions on the thiadiazole and indole rings, with characteristic shifts for the ethyl (δ ~1.2–1.4 ppm) and methoxy groups (δ ~3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- IR Spectroscopy : Detection of amide C=O stretches (~1650 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹) .

Advanced: How does the structural interplay between the thiadiazole and indole moieties influence anticancer activity?

Answer:

The compound’s bioactivity arises from synergistic effects:

- Thiadiazole : Enhances electrophilicity for covalent interactions with cellular targets (e.g., enzyme active sites). The ethyl group at position 5 improves lipophilicity, aiding membrane permeability .

- Indole : The 5-methoxy group stabilizes π-π stacking with DNA or protein aromatic residues, while the acetamide linker provides conformational flexibility for target binding .

- Structure-Activity Relationship (SAR) : Analog studies show that substituting the ethyl group with bulkier alkyl chains reduces activity, highlighting the importance of steric balance .

Advanced: How can researchers resolve contradictions in reported IC₅₀ values across different cancer cell lines?

Answer:

Discrepancies often arise from methodological variables:

- Assay Conditions : Varying incubation times (24–72 hours), serum concentrations, and cell passage numbers affect results. Standardization using guidelines like NIH/NCATS protocols is critical .

- Control Compounds : Inconsistent use of reference drugs (e.g., cisplatin vs. doxorubicin) complicates cross-study comparisons. Normalizing data to a common control (e.g., cisplatin IC₅₀ = 0.034 mmol/L in A549 cells) improves reproducibility .

- Statistical Analysis : Employing dose-response curve fitting (e.g., GraphPad Prism) and reporting confidence intervals (e.g., IC₅₀ = 0.084 ± 0.020 mmol/L for MCF-7) mitigates variability .

Advanced: What experimental strategies are recommended for elucidating the compound’s mechanism of action?

Answer:

A multi-modal approach is essential:

- Biochemical Assays : Measure inhibition of aromatase (CYP19A1) or topoisomerase II, with enzymatic IC₅₀ values compared to cellular cytotoxicity data .

- Molecular Docking : Use software like AutoDock Vina to predict binding to targets such as the estrogen receptor alpha (ERα) ligand-binding domain, guided by crystallographic data from related thiadiazoles .

- Transcriptomics : RNA-seq or qPCR to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) post-treatment .

Advanced: How can researchers optimize solubility and stability for in vivo studies?

Answer:

- Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations (liposomes) to enhance aqueous solubility (>1 mg/mL). The methoxy group improves hydrophilicity compared to non-substituted analogs .

- Stability : Conduct pH-dependent degradation studies (e.g., 1–13 range) to identify optimal storage conditions. The thiadiazole ring is susceptible to hydrolysis under acidic conditions, requiring lyophilization for long-term stability .

Advanced: What strategies validate target engagement in cellular models?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of putative targets (e.g., ERα) after compound treatment .

- Silencing/Overexpression : CRISPR knockout of suspected targets (e.g., CYP19A1) to assess resistance or sensitization effects .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) using purified recombinant proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.